2-(Dodecyloxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-dodecoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-2-3-4-5-6-7-8-9-10-13-16-21-19-15-12-11-14-18(19)17-20/h11-12,14-15H,2-10,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUJCCRSCBUHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405643 | |
| Record name | 2-(Dodecyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186029-18-5 | |
| Record name | 2-(Dodecyloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dodecyloxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
1D NMR (¹H, ¹³C) Applications
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum of 2-(dodecyloxy)benzonitrile is expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the long dodecyl chain. The four protons on the benzene (B151609) ring, being in different chemical environments due to the ortho-substituents, would appear as complex multiplets in the aromatic region (approximately 6.9-7.6 ppm). The methylene (B1212753) protons directly attached to the ether oxygen (-O-CH₂ -) would be deshielded and are predicted to resonate around 4.0 ppm as a triplet. The other methylene groups of the dodecyl chain would appear as a series of multiplets in the upfield region (approx. 1.2-1.8 ppm), with the terminal methyl group (-CH₃) appearing as a triplet around 0.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals are anticipated for the aromatic carbons, the nitrile carbon, and the twelve carbons of the alkyl chain. The nitrile carbon (C≡N) is expected to appear in the 115-120 ppm range. The aromatic carbon attached to the ether oxygen (C-O) would be found significantly downfield (approx. 160 ppm), while the carbon bearing the nitrile group would be shielded (approx. 102 ppm). The remaining four aromatic carbons would resonate between 120 and 135 ppm. The carbons of the dodecyl chain would appear in the aliphatic region (approx. 14-70 ppm), with the ether-linked methylene carbon (-O-C H₂) around 68-70 ppm and the terminal methyl carbon at approximately 14 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | ~6.9 - 7.6 (m) | ~120.0 - 134.0 |
| Ar-O-CH₂- | ~4.0 (t) | ~68.0 - 70.0 |
| -(CH₂)₁₀- | ~1.2 - 1.8 (m) | ~22.0 - 32.0 |
| -CH₃ | ~0.9 (t) | ~14.0 |
| Ar-C-O | - | ~160.0 |
| Ar-C-CN | - | ~102.0 |
| -C≡N | - | ~117.0 |
Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions. (m = multiplet, t = triplet)
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzene ring and, most distinctly, trace the connectivity of the entire dodecyl chain, from the O-CH₂ group down to the terminal methyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a powerful method for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum. sdsu.edu Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak connecting its respective ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is vital for piecing together the molecular fragments. For instance, an HMBC spectrum would show a key correlation between the protons of the O-CH₂ group and the aromatic carbon C-O, definitively linking the dodecyl chain to the benzonitrile ring. sdsu.edu
Solid-State NMR for Packing and Dynamics
While solution-state NMR details the structure of individual molecules, solid-state NMR (ssNMR) provides insight into the structure, packing, and dynamics in the crystalline or amorphous solid state. rsc.org For a molecule like this compound, which has both rigid (aromatic ring) and flexible (alkyl chain) components, ssNMR could be used to study conformational differences between molecules in the crystal lattice, identify polymorphism (different crystalline forms), and characterize intermolecular interactions, such as π-stacking of the benzonitrile rings. rsc.org
Vibrational Spectroscopy for Functional Group and Molecular Conformation
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is highly effective for identifying key functional groups. The spectrum of this compound would be dominated by several characteristic absorption bands. A sharp, intense peak corresponding to the C≡N stretch is expected around 2220-2230 cm⁻¹. The presence of the long alkyl chain would be confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches would appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring would produce several peaks in the 1450-1600 cm⁻¹ region. Finally, the aryl-alkyl ether linkage would be identified by its characteristic C-O-C stretching bands, typically appearing as strong absorptions in the 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch) regions.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. Vibrations that involve a change in polarizability, such as those of symmetric and non-polar bonds, are often strong in Raman spectra. For this compound, the C≡N stretching vibration would also be prominent and sharp, typically around 2230 cm⁻¹. researchgate.netkoreascience.kr The aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, would be strong and characteristic. researchgate.netresearchgate.net The C-H stretching modes of both the alkyl chain and the aromatic ring would also be clearly visible.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| Nitrile (C≡N) Stretch | 2220 - 2230 | Strong, Sharp | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong | Weak |
| Symmetric C-O-C Stretch | ~1050 | Medium | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of a compound by providing a highly accurate mass measurement of its molecular ion. cdc.govresearcher.life This accuracy allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. For this compound, with a chemical formula of C₁₉H₂₉NO, HRMS can confirm its exact molecular weight with a high degree of confidence. nih.gov The theoretical monoisotopic mass can be calculated and compared to the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. researcher.life
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉NO |
| Average Mass | 287.447 Da |
| Monoisotopic Mass | 287.224915 Da |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and non-volatile molecules. nih.govgeologyscience.ru In ESI-MS, a solution of the analyte is passed through a highly charged capillary, generating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov Neutral compounds like this compound can be readily analyzed by forming adducts with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.gov
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 288.2322 |
| [M+Na]⁺ | 310.2141 |
| [M+K]⁺ | 326.1881 |
| [M+NH₄]⁺ | 305.2587 |
Negative Ion Mass Spectra of Organic Nitriles
While positive ion mode is more common, negative ion mass spectrometry can provide complementary and sometimes more sensitive and selective data for certain compounds. researchgate.net Organic nitriles can be analyzed in negative ion mode, often yielding abundant deprotonated molecules, or [M-H]⁻ ions, with minimal fragmentation. optica.orgoptica.org This can be achieved through various ionization techniques, including chemical ionization or electrospray ionization in negative mode. researchgate.netnih.govresearchgate.net The formation of the [M-H]⁻ ion provides a clear indication of the molecular weight.
X-ray Diffraction Techniques for Crystalline Structure
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. recx.no By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically reconstructed to generate a three-dimensional model of the electron density, and thus the atomic positions. mdpi.com This technique yields highly accurate data on molecular geometry, conformation, and how molecules pack together in the solid state. nih.gov
While specific SCXRD data for this compound is not available, the data for its close isomer, 4-(Dodecyloxy)benzonitrile , provides an excellent example of the detailed structural information that can be obtained. nih.gov The study of this isomer reveals key structural parameters and packing motifs that are likely to be similar in the 2-isomer. nih.gov
| Parameter | Value |
|---|---|
| Chemical formula | C₁₉H₂₉NO |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 5.7080 (6) |
| b (Å) | 7.3644 (8) |
| c (Å) | 40.642 (5) |
| β (°) | 90 |
| Volume (ų) | 1708.4 (3) |
| Temperature (K) | 100 |
In the structure of the 4-isomer, the C-C and C-N bond distances of the benzonitrile group were determined to be 1.445 (2) Å and 1.157 (2) Å, respectively. nih.gov The aliphatic dodecyloxy chain was found to adopt a bent zigzag arrangement. nih.gov
The analysis of crystal structures provides crucial insights into the nature of intermolecular interactions, with hydrogen bonding playing a key role in crystal engineering and molecular packing. mdpi.comresearchgate.net Even in molecules without classic hydrogen bond donors like O-H or N-H, weaker C-H···O and C-H···N interactions can significantly influence the crystal structure. nih.govelsevierpure.com
In the crystal structure of the related isomer, 4-(Dodecyloxy)benzonitrile, the molecules form inversion dimers linked by pairs of C-H···O hydrogen bonds. nih.gov Additionally, a C-H···N interaction is observed, contributing to a head-to-tail packing arrangement that forms a ripple-like motif. nih.gov The detailed geometric analysis of these weak hydrogen bonds is critical for understanding the supramolecular assembly of the crystal. nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| C10—H102···N7 | 0.98 | 2.67 | 3.468 (2) | 139 |
| C3—H31···O1 | 0.94 | 2.67 | 3.569 (5) | 159 |
Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the advanced spectroscopic characterization of this compound that meets the specified requirements for data and research findings.
Searches for specific experimental data on this particular compound yielded insufficient information for the outlined sections:
Advanced Spectroscopic Probes for Thin Films and Surfaces (XPS, NEXAFS):No studies utilizing X-ray Photoelectron Spectroscopy (XPS) or Near-Edge X-ray Absorption Fine-Structure (NEXAFS) to analyze thin films or surfaces of this compound could be located.
Due to the lack of specific, published research findings and data tables for this compound in these advanced analytical areas, generating a thorough, informative, and scientifically accurate article according to the strict outline provided is not feasible.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods are used to determine the optimized geometry, electronic energy levels, and various other molecular properties.
Density Functional Theory (DFT) has become a primary method in computational chemistry for predicting the electronic structure of molecules. als-journal.com It offers a favorable balance between computational cost and accuracy, making it suitable for a molecule of the size of 2-(dodecyloxy)benzonitrile.
Geometry optimization using DFT methods, such as with the widely used B3LYP functional and a basis set like 6-311++G(d,p), allows for the determination of the most stable three-dimensional arrangement of atoms. als-journal.com For this compound, calculations would reveal the precise bond lengths, bond angles, and dihedral angles. The long dodecyloxy chain introduces significant conformational flexibility. DFT calculations can be used to explore the potential energy landscape, identifying various low-energy conformers and the energy barriers between them. The interaction between the ether oxygen, the nitrile group, and the aromatic ring dictates the preferred orientation of the dodecyloxy chain relative to the benzonitrile (B105546) moiety. While specific experimental data for this compound is not available, theoretical calculations for the related molecule 4-(dodecyloxy)benzonitrile show C-C bond distances in the benzonitrile group around 1.445 Å and a C-N bond distance of approximately 1.157 Å. nih.gov It is expected that the geometric parameters for the 2-substituted isomer would be comparable.
Interactive Table: Predicted Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C (aromatic) | C (nitrile) | ~1.45 Å | |
| Bond Length | C (nitrile) | N | ~1.16 Å | |
| Bond Length | C (aromatic) | O | ~1.37 Å | |
| Bond Length | O | C (alkyl) | ~1.43 Å | |
| Bond Angle | C (aromatic) | C (nitrile) | N | ~178-180° |
| Bond Angle | C (aromatic) | O | C (alkyl) | ~118-120° |
Note: These are illustrative values based on general principles and data for similar compounds.
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation.
These methods are computationally more demanding than DFT but can offer higher accuracy for electronic properties. An ab initio study of this compound would provide a detailed description of its electronic configuration, including the energies and shapes of its molecular orbitals. This information is crucial for a fundamental understanding of its chemical behavior. While no specific ab initio studies on this compound have been reported, such calculations would serve as a valuable benchmark for validating the results obtained from more cost-effective DFT methods.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and its electronic excitation properties. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich dodecyloxy group and the phenyl ring, reflecting the electron-donating nature of the ether oxygen. The LUMO is anticipated to be concentrated on the benzonitrile portion of the molecule, particularly on the π* antibonding orbitals of the nitrile group and the aromatic ring, due to the electron-withdrawing nature of the cyano group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. jmchemsci.com
Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating capability |
| LUMO | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Kinetic stability & electronic transition energy |
Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar organic molecules.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. als-journal.com The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In the MEP map of this compound, the most negative potential (typically colored red) would be located around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. A region of negative potential would also be associated with the oxygen atom of the dodecyloxy group. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the aromatic ring and the aliphatic chain. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding and stacking interactions, which are crucial for the molecule's behavior in a condensed phase.
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior
While quantum chemical calculations describe the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This provides insights into the macroscopic properties of the material, such as its structure, dynamics, and phase behavior.
MD simulations of this compound in a liquid or solid state would reveal how the individual molecules arrange themselves with respect to one another. Studies on the related molecule, benzonitrile, have shown that significant Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules play a role in forming local antiparallel configurations. stanford.edusemanticscholar.org
For this compound, two main types of interactions would govern molecular orientation:
Dipole-Dipole Interactions: The polar nitrile group creates a significant dipole moment, leading to head-to-tail or antiparallel arrangements to minimize electrostatic repulsion.
Van der Waals Interactions: The long, nonpolar dodecyl chain would lead to strong van der Waals forces, promoting alignment and packing of the aliphatic tails.
The interplay between these forces could lead to complex condensed-phase structures, potentially including liquid crystalline phases where the molecules exhibit a degree of orientational order. MD simulations can track the reorientational dynamics, determining how quickly the molecules tumble and change their orientation, which is related to properties like viscosity. nih.gov Simulations on liquid benzonitrile have identified different motional regimes, including ballistic motion, restricted angular diffusion, and free diffusion. stanford.edu The presence of the bulky dodecyl chain in this compound would be expected to significantly slow down these reorientational motions compared to unsubstituted benzonitrile.
Theoretical Prediction of Optical and Electronic Properties
Computational quantum chemistry is a powerful tool for predicting the NLO response of molecules. Benzonitrile derivatives are frequently studied for their NLO properties, as the nitrile group is a strong electron-acceptor. nih.gov When combined with an electron-donor group, such as the dodecyloxy group, through a π-conjugated system (the benzene (B151609) ring), it forms a classic Donor-π-Acceptor (D-π-A) structure. This architecture can lead to a large change in dipole moment upon electronic excitation, which is a key requirement for a significant second-order NLO response (manifested by the first hyperpolarizability, β).
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to calculate the polarizability (α) and hyperpolarizabilities (β, γ) of NLO chromophores. nih.govrsc.org Theoretical calculations can effectively tune and predict NLO responses by modifying donor or acceptor units. rsc.org For this compound, DFT calculations could be used to determine the components of the hyperpolarizability tensor and predict the potential of the material for applications in optical devices. nih.gov
The optoelectronic behavior of this compound is dominated by the electronic interplay between the donor (dodecyloxy) and acceptor (nitrile) groups. Upon absorption of light, an electron can be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In D-π-A systems, the HOMO is typically localized on the donor and the π-bridge, while the LUMO is localized on the acceptor. This spatial separation leads to an excited state with significant intramolecular charge transfer (ICT) character. researchgate.net
TD-DFT calculations are the standard method for modeling such excited states. researchgate.net These calculations can predict the electronic absorption spectra, the energies of the excited states, and the nature of the electronic transitions (e.g., HOMO→LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the optical and electronic properties of the molecule. researchgate.net Furthermore, computational models can be used to study the mixing of exciton (B1674681) and charge-transfer states, a phenomenon crucial for understanding charge separation and transfer processes. core.ac.uknih.gov Quantum simulation techniques can also be employed to model the dynamics of charge and exciton transfer in multi-mode systems, providing insights into the efficiency of these processes. arxiv.orgarxiv.org
A key advantage of computational chemistry is its ability to establish clear structure-property relationships. rsc.org By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can develop a deep understanding of how specific structural features control the molecule's function.
For this compound, computational studies could elucidate several important relationships:
Chain Length Effect: The length of the alkoxy chain (dodecyloxy) can be varied to study its influence on solubility, crystal packing, intermolecular interactions, and ultimately, on bulk properties like NLO response and charge mobility.
Isomeric Effects: The position of the alkoxy group (ortho-, meta-, or para-) relative to the nitrile group dramatically affects the D-π-A characteristics. Computational analysis of all three isomers would quantify the differences in their dipole moments, HOMO-LUMO gaps, and predicted NLO and optoelectronic properties.
Substituent Effects: Additional functional groups could be computationally added to the benzene ring to fine-tune the electronic properties and predict the impact on the ICT and NLO response.
These theoretical investigations, which link molecular structure to electronic and optical properties, are invaluable for the rational design of new organic materials for applications in electronics and photonics. rsc.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Research on Liquid Crystalline Behavior and Self Assembly
Thermotropic Liquid Crystalline Mesophases of 2-(Dodecyloxy)benzonitrile and Analogues
To date, specific studies identifying and classifying the thermotropic liquid crystalline mesophases of this compound are not available in the reviewed literature. A complete analysis would require experimental data from techniques such as polarized optical microscopy and differential scanning calorimetry.
Classification of Mesophases (Nematic, Smectic, Columnar, etc.)
Without experimental observations, a definitive classification of the mesophases formed by this compound cannot be provided. The molecular structure, featuring a polar nitrile group and a long, flexible dodecyloxy chain attached to a benzene (B151609) ring, suggests the potential for forming calamitic (rod-like) mesophases such as nematic or smectic phases. However, confirmation and specific classification (e.g., Smectic A, Smectic C) are pending experimental investigation.
Characterization by Polarized Optical Microscopy (POM)
Characterization of this compound by Polarized Optical Microscopy (POM) has not been reported. This technique is crucial for identifying liquid crystalline phases by observing the unique optical textures that arise from the anisotropic nature of the material as it is heated and cooled. Each type of mesophase (nematic, smectic, etc.) exhibits characteristic textures (e.g., schlieren, focal-conic fan), which would allow for its identification and the determination of phase transition temperatures.
Thermal Analysis of Phase Transitions (Differential Scanning Calorimetry, DSC)
Specific Differential Scanning Calorimetry (DSC) data for this compound, which would provide precise temperatures and enthalpy values for any phase transitions, is not available in the surveyed literature. DSC is essential for quantitatively determining the transition points from the crystalline solid to various liquid crystalline mesophases and finally to the isotropic liquid state.
Influence of Molecular Structure on Mesomorphism
The relationship between the molecular structure of this compound and its potential liquid crystalline behavior can be inferred from general principles of mesogen design, but specific studies on this compound and its analogues are required for a detailed discussion.
Role of Alkyl Chain Length (e.g., Dodecyloxy Moiety)
In many homologous series of liquid crystals, the length of the terminal alkyl chain significantly influences mesomorphic properties. Generally, as the alkyl chain lengthens, van der Waals interactions increase, which tends to stabilize more ordered mesophases like smectic phases over nematic phases. The dodecyloxy chain in the subject compound is substantial and would be expected to promote lamellar packing, favoring the formation of smectic phases. A systematic study of the 2-alkoxybenzonitrile series would be needed to confirm this trend and determine the specific impact of the C12 chain.
Supramolecular Assembly and Non-Covalent Interactions in Liquid Crystals
The formation of liquid crystals is a quintessential example of molecular self-assembly, where molecules spontaneously organize into ordered structures. This organization is governed by a variety of non-covalent interactions, which, although individually weak, collectively provide the driving force for the formation of mesophases. For derivatives of benzoic acid and related compounds, these interactions are paramount in dictating the macroscopic properties of the liquid crystalline material.
In a broader context, supramolecular hydrogen-bonded complexes are a well-established class of liquid crystals. For instance, complexes formed from p-n-alkoxy benzoic acids and other organic acids exhibit a range of mesophases, with the hydrogen bonding being the primary interaction driving the formation of the liquid crystalline state. researchgate.netresearchgate.net
Table 1: Hydrogen Bond Parameters in a Related Dodecyloxybenzonitrile Compound
| Donor | Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |
| C3 | O1 | 0.95 | 2.56 | 3.48 | 164 |
| C15 | N1 | 0.99 | 2.65 | 3.55 | 151 |
The aromatic benzonitrile (B105546) core of this compound is prone to π-π stacking interactions, which are a significant driving force for the assembly of aromatic molecules. These interactions arise from the electrostatic interaction between the electron-rich π-systems of adjacent aromatic rings. In the crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile, π–π stacking interactions between the benzene rings of adjacent molecules contribute to the formation of a three-dimensional network, with a centroid-to-centroid distance of 3.593 (2) Å. nih.gov Similarly, in 4-(Dodecyloxy)benzonitrile, stacking interactions between the aromatic rings are observed with separation distances between their centers of gravity of 3.573 (1) Å and 3.808 (1) Å. nih.gov
The geometry of these interactions can vary, with common motifs including face-to-face and offset stacking. For 2-(Cyanomethoxy)benzonitrile, two distinct types of offset π-stacking interactions of the aromatic rings have been identified. researchgate.net These stacking interactions are crucial in promoting the columnar or lamellar arrangements characteristic of many liquid crystalline phases.
The nitrile (-C≡N) group in this compound possesses a significant dipole moment, leading to strong dipole-dipole interactions that influence the molecular packing. In liquid crystals, these interactions can favor head-to-tail arrangements of molecules, contributing to the formation of polar order. The presence of a lateral dipole, as in the case of this compound, can suppress the free rotation of molecules around their long axes, which can destabilize some liquid crystal phases but also promote the formation of others with specific polar orderings. tcichemicals.com
In bent-core liquid crystals, for example, the addition of dipolar interactions can lead to a reduction in the degree of tilt in smectic phases to allow for a low-energy "nose-to-tail" conformation of dipoles. ed.ac.uk For rod-shaped liquid crystals, the interplay between shape anisotropy and the strength of the dipolar interactions dictates the type of polar nematic order that is formed. researchgate.net The orientational order in such systems can be driven by both the shape anisotropy of the molecule and the ferroelectric-like interactions of the dipoles. researchgate.net
The combination of π-π stacking of the aromatic cores and the segregation of the flexible dodecyloxy chains can lead to the formation of columnar liquid crystalline phases. In such phases, the molecules stack on top of one another to form columns, which then arrange themselves into a two-dimensional lattice. The strong interactions between the aromatic cores provide the stability for the columnar structure, while the flexible alkyl chains fill the space between the columns and provide fluidity to the phase.
While direct observation of a columnar phase for this compound is not documented in the provided context, related bent-shaped molecules based on a 3-hydroxybenzoic acid central core have been shown to exhibit columnar phases depending on their molecular structure. researchgate.net Furthermore, spiropyran-based liquid crystals have been shown to form columnar phases through acid-induced isomerization. rsc.org This indicates that with appropriate molecular design, benzonitrile derivatives are capable of forming such highly ordered structures.
Ionic Liquid Crystalline Benzonitrile Derivatives
Ionic liquid crystals (ILCs) are a class of materials that combine the properties of ionic liquids (e.g., low melting point, high thermal stability, and ionic conductivity) with the anisotropic ordering of liquid crystals. The introduction of an ionic group to a mesogenic core, such as a benzonitrile derivative, can lead to the formation of novel liquid crystalline phases with unique properties.
While the direct synthesis of an ionic liquid crystal from this compound is not detailed, general synthetic routes for benzonitrile using ionic liquids have been developed. rsc.orgrsc.orgresearchgate.netsemanticscholar.org For example, a green synthesis of benzonitrile has been proposed using an ionic liquid that acts as a recycling agent, co-solvent, and catalyst. rsc.orgresearchgate.netsemanticscholar.org These methodologies could potentially be adapted to synthesize ionic liquid crystalline derivatives of this compound by incorporating ionic functionalities into the molecular structure.
The self-assembly of such ionic mesogens would be driven by a combination of the non-covalent interactions discussed previously (hydrogen bonding, π-π stacking, dipole-dipole) and the strong electrostatic interactions between the ionic groups. This can lead to the formation of highly ordered smectic or columnar phases with distinct ion-conducting pathways, making them promising materials for applications in batteries, fuel cells, and other electrochemical devices.
Applications and Advanced Materials Research
Applications in Organic Electronics and Optoelectronics
While specific research on 2-(dodecyloxy)benzonitrile is nascent, the broader class of benzonitrile (B105546) derivatives has been investigated for various roles in organic electronic and optoelectronic devices. These compounds are often valued for their electronic properties and their ability to influence the morphology of thin films.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The benzonitrile moiety is a known component in materials designed for Organic Light-Emitting Diodes (OLEDs), particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF). While direct studies on this compound as a primary emitter or host material in OLEDs are limited, related benzonitrile derivatives have shown promise. The long alkyl chain of this compound could potentially be leveraged to improve solution processability and control solid-state packing, which are critical factors in OLED device performance.
Organic Field-Effect Transistors (OFETs) and Semiconductors
The potential of this compound as a semiconductor in Organic Field-Effect Transistors (OFETs) has not been extensively reported. The electronic nature of the benzonitrile core suggests it could be functionalized to exhibit charge-transport properties. The dodecyloxy group would likely play a significant role in the material's solubility and the intermolecular organization within the transistor's active layer, thereby influencing charge carrier mobility. Further research is required to determine its specific charge transport characteristics, whether it behaves as a p-type, n-type, or ambipolar semiconductor.
Organic Solar Cells (OSCs)
In the realm of Organic Solar Cells (OSCs), materials are selected for their ability to absorb light and efficiently generate and transport charge. There is currently a lack of specific research detailing the use of this compound in the active layer of OSCs. Its potential utility could be as a component in the donor-acceptor blend, where its electronic properties and influence on morphology could be beneficial.
Photonic Devices and All-Optical Switching
The application of organic molecules in photonic devices often relies on their nonlinear optical (NLO) properties. Benzonitrile and its derivatives can possess significant dipole moments, which is a prerequisite for second-order NLO activity. However, the specific NLO properties of this compound and its suitability for applications like all-optical switching have not been documented.
Supramolecular Materials and Molecular Devices
The amphiphilic nature of this compound, with its polar head (benzonitrile) and nonpolar tail (dodecyloxy chain), makes it a candidate for the formation of ordered molecular assemblies.
Self-Assembled Monolayers (SAMs) and Surface Chemistry
The formation of self-assembled monolayers (SAMs) is a key technique in surface engineering for molecular electronics and sensors. The structure of this compound is conducive to forming SAMs on various substrates. The nitrile group could provide a specific interaction with a surface, while the long alkyl chain would drive the self-assembly process through van der Waals interactions, leading to ordered monolayers. The surface chemistry and the precise molecular ordering within such a monolayer would be critical to its function in a molecular device, but detailed studies in this area are yet to be published. Research on the related isomer, 4-(dodecyloxy)benzonitrile, has provided insights into the crystal packing of such molecules, which can be relevant for understanding the potential ordering in thin films and monolayers.
Molecular Recognition and Host-Guest Systems
While specific host-guest complexation studies involving this compound as the guest molecule are not extensively documented in publicly available research, the structural characteristics of the molecule allow for informed predictions regarding its potential role in molecular recognition. The core of this potential lies in the interplay between its polar benzonitrile head and its nonpolar dodecyloxy tail. This amphiphilic nature is a key driver for self-assembly and interaction with host molecules.
The benzonitrile group, with its electron-rich nitrile moiety and aromatic ring, can participate in a variety of non-covalent interactions. These include dipole-dipole interactions, π-π stacking, and hydrogen bonding (acting as a hydrogen bond acceptor). The long, flexible dodecyl chain, on the other hand, is driven by hydrophobic interactions to associate with nonpolar environments.
In the context of host-guest systems, this compound could be encapsulated by macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. The hydrophobic dodecyl tail would likely be driven into the nonpolar cavity of the host molecule, while the more polar benzonitrile head might interact with the host's rim or remain exposed to the solvent. The specificity of this recognition would be governed by the size and shape complementarity between the guest molecule and the host cavity.
Insights can be drawn from the crystal structure analysis of the related isomer, 4-(dodecyloxy)benzonitrile. Studies have shown that in the solid state, this molecule arranges in a head-to-tail fashion, forming a ripple-like motif. nih.gov This self-assembly is driven by a combination of C—H⋯O and C—H⋯N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. nih.gov This inherent ability to self-organize through specific intermolecular interactions underscores the potential for this compound to participate in more complex molecular recognition events with designed host molecules. The table below summarizes the key intermolecular interactions observed in the crystal structure of 4-(dodecyloxy)benzonitrile, which are analogous to the interactions this compound is capable of.
Table 1: Potential Intermolecular Interactions of Alkoxybenzonitriles in Host-Guest Systems
| Interaction Type | Participating Moiety | Role in Host-Guest Complexation |
|---|---|---|
| Hydrophobic Interactions | Dodecyl tail | Driving force for encapsulation within a nonpolar host cavity. |
| π-π Stacking | Benzonitrile aromatic ring | Stabilization of the complex through interaction with aromatic hosts. |
| Dipole-Dipole | Nitrile group | Electrostatic interactions with polar groups on the host molecule. |
| Hydrogen Bonding | Nitrile nitrogen, Ether oxygen | Acting as hydrogen bond acceptors with suitable donor groups on a host. |
Supramolecular Polymers and Advanced Architectures
The amphiphilic character of this compound makes it a compelling building block, or tecton, for the construction of supramolecular polymers and other advanced, self-assembled architectures. Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking, which can lead to materials with dynamic and responsive properties.
The self-assembly of this compound can be predicted to form various ordered structures in appropriate solvents or at interfaces. In polar solvents, the hydrophobic dodecyl chains would tend to aggregate to minimize contact with the solvent, leading to the formation of micelles or vesicles with the polar benzonitrile heads exposed to the exterior. Conversely, in nonpolar solvents, reverse micelles could form.
The formation of more complex, ordered architectures like liquid crystals is also a strong possibility for long-chain alkoxybenzonitriles. The combination of a rigid aromatic core (the benzonitrile group) and a flexible aliphatic chain (the dodecyloxy group) is a classic molecular design for liquid crystalline materials. The self-assembly into columnar or smectic phases would be driven by the previously mentioned non-covalent interactions. Research on other complex benzonitrile derivatives has demonstrated their ability to form various mesophases, highlighting the potential of this class of compounds in advanced materials.
Furthermore, this compound could be incorporated into more complex supramolecular systems. For instance, it could be used to functionalize polymer backbones, leading to side-chain polymers where the benzonitrile moieties can interact to form ordered domains. It could also be a component in multi-component systems, co-assembling with other molecules to create intricate and functional architectures. The ability of similar amphiphilic molecules to self-assemble into tubular supramolecular structures has been demonstrated, suggesting that with appropriate molecular design, this compound could be a component in such advanced materials. rsc.org
Other Emerging Research Applications
Sensors and Sensing Systems
While direct applications of this compound in sensing systems are not yet prominent in the literature, its structural features suggest potential utility in the development of chemical sensors. The benzonitrile group can act as a recognition element, capable of interacting with various analytes through the non-covalent forces discussed previously.
The primary mechanism by which a benzonitrile derivative might function in a sensor is through changes in its optical or electronic properties upon binding an analyte. For example, the fluorescence or UV-visible absorbance of the benzonitrile core could be modulated by the presence of a target molecule. If this compound were incorporated into a thin film or self-assembled monolayer on a transducer surface, the binding of an analyte could also be detected through changes in mass, refractive index, or electrical conductivity.
The long dodecyloxy chain could play a crucial role in these applications by facilitating the formation of well-ordered films, for instance, through Langmuir-Blodgett techniques or simple drop-casting. This ordering can enhance the sensitivity and selectivity of the sensor by presenting the benzonitrile recognition sites in a consistent and accessible manner. Furthermore, the hydrophobic nature of the dodecyl tail could be exploited to create sensors for detecting nonpolar analytes in aqueous environments.
Corrosion Inhibition
Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the metal.
Benzonitrile and its derivatives have been investigated as corrosion inhibitors for various types of steel in strong acid solutions. The proposed mechanism involves the protonation of the nitrile group in the acidic medium, leading to a cationic species that can be electrostatically attracted to the negatively charged metal surface (in HCl solutions). The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene (B151609) ring can also participate in coordinate bond formation with the vacant d-orbitals of iron atoms on the steel surface.
The presence of the dodecyloxy group in this compound is expected to enhance its corrosion inhibition properties. The long alkyl chain can increase the surface coverage of the inhibitor on the metal, creating a more compact and hydrophobic barrier that repels water and corrosive ions. The oxygen atom in the ether linkage provides an additional site for adsorption onto the metal surface.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard methods to evaluate the effectiveness of corrosion inhibitors. Potentiodynamic polarization measurements can determine the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as an anodic, cathodic, or mixed-type inhibitor. EIS provides information about the resistance of the protective film formed on the metal surface. Research on benzonitrile derivatives has shown them to act as mixed-type inhibitors, with inhibition efficiencies reaching over 90% at certain concentrations. researchgate.net
The table below presents hypothetical data based on typical results for similar benzonitrile derivatives, illustrating how inhibition efficiency might be measured.
Table 2: Hypothetical Corrosion Inhibition Data for a Benzonitrile Derivative on Steel in 1M HCl
| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 1000 | - |
| 0.1 | 250 | 75.0 |
| 0.5 | 120 | 88.0 |
| 1.0 | 80 | 92.0 |
| 5.0 | 50 | 95.0 |
The adsorption of such inhibitors typically follows a recognized adsorption isotherm, such as the Langmuir or Freundlich isotherms, which describes the relationship between the inhibitor concentration in the solution and the extent of its coverage on the metal surface. Thermodynamic parameters like the Gibbs free energy of adsorption (ΔG°ads) can be calculated to determine the spontaneity and nature of the adsorption process (physisorption or chemisorption).
Future Directions and Research Challenges
Development of Novel Synthetic Routes with Enhanced Sustainability
The conventional synthesis of alkoxybenzonitriles often involves multi-step procedures with harsh reagents and organic solvents, presenting environmental concerns. A primary challenge for the future is the development of greener, more sustainable synthetic methodologies for 2-(dodecyloxy)benzonitrile.
Future research will likely focus on several key areas to enhance the sustainability of this compound synthesis:
Biocatalytic Approaches: The use of enzymes, such as aldoxime dehydratases, offers a promising green alternative for the synthesis of aromatic nitriles. nih.gov Research into engineering specific enzymes for the direct conversion of precursors like 2-(dodecyloxy)benzaldehyde (B12788746) or its corresponding oxime could lead to highly selective and efficient synthetic routes under mild conditions. nih.govresearchgate.net This approach would significantly reduce energy consumption and the use of hazardous chemicals. nih.gov
Photocatalytic Methods: Visible-light photocatalysis is an emerging green technology for organic synthesis. researchgate.net Future studies could explore the use of photocatalysts for the direct cyanation of 2-dodecyloxyphenol (B8427133) or the oxidation of corresponding benzylamines or alcohols in the presence of a cyanide source, minimizing the need for high temperatures and harsh reagents.
Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids is a critical area of investigation. researchgate.net For instance, the use of ionic liquids that can act as both solvent and catalyst could simplify the reaction and purification processes for benzonitrile (B105546) synthesis. researchgate.net
Renewable Feedstocks: A long-term goal is to source the building blocks of this compound from renewable resources. researchgate.nettaylorfrancis.com This could involve the biocatalytic conversion of lignin-derived phenols to obtain the aromatic core and the use of fatty acids from plant oils as a source for the dodecyl chain.
| Synthetic Approach | Potential Advantages | Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme stability, substrate specificity for the dodecyloxy group, scalability. nih.gov |
| Photocatalysis | Use of renewable light energy, mild conditions. researchgate.net | Catalyst efficiency and stability, optimization of reaction pathways. |
| Solvent-Free/Alternative Solvents | Reduced solvent waste, potential for easier product separation. researchgate.net | High viscosity of ionic liquids, high pressure for supercritical fluids. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. researchgate.nettaylorfrancis.com | Efficient conversion of biomass, integration of multiple synthetic steps. |
Advanced Characterization of Dynamic Self-Assembled Structures
The amphiphilic nature of this compound, with its polar head (benzonitrile) and nonpolar tail (dodecyloxy chain), suggests a strong propensity for self-assembly into ordered supramolecular structures. A significant research challenge is to fully characterize these dynamic structures and understand the interplay of intermolecular forces that govern their formation.
Future research in this area will necessitate the use of advanced characterization techniques:
In-Situ and Real-Time Characterization: Techniques like temperature-controlled X-ray scattering and spectroscopy will be crucial to observe the formation and transitions of self-assembled structures in real-time.
Neutron Scattering: Small-angle neutron scattering (SANS) can provide detailed information about the size, shape, and arrangement of self-assembled aggregates in solution and in bulk materials. nih.govnih.gov Contrast variation studies using deuterated solvents can further elucidate the core-shell structure of micelles or other aggregates.
Computational Modeling: Molecular dynamics simulations and density functional theory (DFT) calculations will be invaluable for predicting the most stable self-assembled structures and for understanding the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions, and π-π stacking) that drive the assembly process.
| Characterization Technique | Information Gained | Research Focus for this compound |
| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Size, shape, and arrangement of self-assembled structures. nih.govnih.gov | Elucidating the morphology (e.g., micelles, vesicles, liquid crystals) in different solvents and at various concentrations. |
| Cryogenic-Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of the morphology of self-assembled structures. | Confirming the structures predicted by scattering techniques and simulations. |
| Molecular Modeling and Simulation | Understanding intermolecular interactions and predicting stable structures. | Investigating the role of the dodecyloxy chain length and the nitrile group's polarity in directing self-assembly. |
Rational Design of Derivatives for Targeted Optoelectronic and Supramolecular Functions
Building upon a fundamental understanding of the structure-property relationships of this compound, the rational design of new derivatives with tailored functionalities is a key future direction. The benzonitrile moiety is a known component in molecules with interesting photophysical properties, making this a particularly promising area of research.
Future research will likely focus on the synthesis and characterization of derivatives for:
Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives have been explored for use in OLEDs. rsc.orgnih.gov By strategically modifying the this compound scaffold, for example, by introducing electron-donating or -withdrawing groups on the benzene (B151609) ring, it may be possible to tune the emission color and improve the efficiency and stability of OLED devices. uniss.itresearchgate.netnih.gov The dodecyloxy chain could also be exploited to control the morphology of thin films, which is crucial for device performance.
Supramolecular Polymers and Gels: The self-assembly properties of this compound can be harnessed to create novel supramolecular polymers and gels. By introducing recognition motifs, such as hydrogen bonding sites, it may be possible to program the self-assembly process to form well-defined one-dimensional or three-dimensional networks.
Liquid Crystals: The elongated shape and anisotropic polarizability of this compound suggest its potential as a component in liquid crystalline materials. researchgate.netresearchgate.net The synthesis of derivatives with different alkyl chain lengths or with additional mesogenic units could lead to the development of new liquid crystals with desirable phase behavior and electro-optical properties.
Integration of this compound in Multifunctional Materials Systems
A significant long-term goal is to integrate this compound and its derivatives into multifunctional materials systems, where their unique properties can be combined with those of other components to create advanced materials with novel capabilities.
Future research in this area could explore:
Stimuli-Responsive Materials: The self-assembled structures of this compound could be designed to respond to external stimuli such as temperature, pH, or light. nih.govmdpi.comnih.gov For example, the incorporation of photo-isomerizable groups could allow for the light-controlled assembly and disassembly of supramolecular structures.
Polymer-Dispersed Liquid Crystals (PDLCs): this compound's potential liquid crystalline properties make it a candidate for inclusion in PDLCs. nih.govsmartfilm.com.mytaylorfrancis.com These materials consist of liquid crystal droplets dispersed in a polymer matrix and are used in smart windows and displays. The dodecyloxy chain could enhance the compatibility between the liquid crystal and the polymer matrix.
Sensors: The nitrile group can participate in co-ordination with metal ions, suggesting that derivatives of this compound could be designed as chemical sensors. Changes in the optical or electronic properties of the material upon binding to a target analyte could be used for detection.
| Material System | Potential Functionality | Role of this compound |
| Stimuli-Responsive Polymers | Controlled release, smart coatings. nih.govnih.gov | As a responsive building block that undergoes a phase transition or conformational change. |
| Polymer-Dispersed Liquid Crystals (PDLCs) | Switchable windows, displays. nih.govsmartfilm.com.mytaylorfrancis.com | As a component of the liquid crystal phase, influencing the electro-optical properties. |
| Chemical Sensors | Detection of metal ions or other analytes. | As a recognition element that binds to the analyte, leading to a measurable signal. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Dodecyloxy)benzonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis. For example, analogous benzonitrile derivatives are prepared using alkylation of hydroxybenzonitrile with dodecyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of hydroxybenzonitrile to alkyl halide) and reaction time (12–24 hrs) . Purity is confirmed via HPLC or GC-MS, with yields averaging 60–75% under inert atmospheres.
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the dodecyloxy chain integration (e.g., δ ~4.0 ppm for –OCH₂–) and nitrile absence in proton spectra.
- FT-IR : Peaks at ~2225 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C–O–C ether linkage).
- Elemental Analysis : Matching calculated and observed C, H, N percentages (±0.3% tolerance) .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data are limited, analogous benzonitriles require:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its material properties?
- Methodological Answer : X-ray crystallography reveals a monoclinic space group with unique intermolecular interactions:
- Hydrogen Bonding : C–H⋯N (2.5–2.7 Å) and C–H⋯O (2.8 Å) stabilize the lattice.
- Packing Motif : Ripple-like arrangement along the a-axis due to π–π stacking (3.8 Å between aromatic rings) and alkyl chain interdigitation.
Table 1 : Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell (Å) | , , |
| β angle | 90° |
| Z | 4 |
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from:
- Conformational Flexibility : Variable alkyl chain orientations in solution vs. solid state. Use low-temperature NMR or computational modeling (DFT) to predict dominant conformers.
- Impurity Profiles : LC-MS/MS identifies byproducts (e.g., unreacted dodecyl bromide or hydrolysis products) .
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The nitrile group directs electrophiles to the meta position, while the alkoxy chain enhances solubility in nonpolar solvents. Solvent effects are simulated using PCM (Polarizable Continuum Model) .
Q. What role does this compound play in designing liquid crystalline materials?
- Methodological Answer : The compound’s elongated structure and polar nitrile group enable mesophase formation. Studies show:
- Thermotropic Behavior : Smectic phases observed between 80–120°C via polarized optical microscopy (POM).
- Doping Effects : Blending with fluorinated analogs (e.g., 3,5-dichloro-4-fluorobenzonitrile) enhances thermal stability () .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer : Variations arise from:
- Polymorphism : Different crystalline forms (e.g., metastable vs. thermodynamically stable phases).
- Purity : Residual solvents (e.g., DMF) depress melting points. Use DSC with heating rates ≤2°C/min and recrystallize from ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
